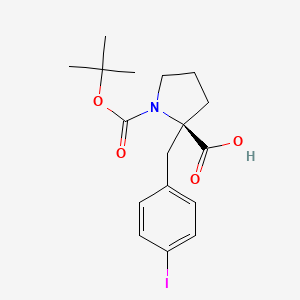

(R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid

Description

Table 1: Key Molecular Properties

The stereochemistry arises from the (R) -configuration at C2, which influences the spatial arrangement of the iodobenzyl and Boc groups. This configuration is critical for interactions in biological systems, as demonstrated by its role in inhibiting enzymes like BACE1 in Alzheimer’s disease research . The Boc group serves as a protective moiety for the pyrrolidine nitrogen during synthetic processes, while the iodobenzyl substituent provides a reactive site for cross-coupling reactions .

Properties

IUPAC Name |

(2R)-2-[(4-iodophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22INO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSXNFISDKPVCF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375988 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-49-9 | |

| Record name | 1-(1,1-Dimethylethyl) (2R)-2-[(4-iodophenyl)methyl]-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959576-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Pyrrolidine Nitrogen

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Conditions: Room temperature, inert atmosphere (nitrogen or argon).

- Outcome: Formation of the N-Boc protected pyrrolidine intermediate with yields typically between 85–92%.

Alkylation with 4-Iodobenzyl Derivative

- Reagents: 4-iodobenzyl bromide or chloride as the alkylating agent.

- Catalysts: Palladium-based catalysts such as Pd(OAc)2 with ligands like XPhos.

- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Conditions: Elevated temperatures (50–80°C), inert atmosphere.

- Notes: This step introduces the 4-iodobenzyl substituent at the 2-position of the pyrrolidine ring. Careful control of reaction conditions prevents racemization.

- Yield: Typically 70–80%.

Hydrolysis to Carboxylic Acid

- Reagents: Lithium hydroxide (LiOH) in aqueous methanol or water.

- Conditions: Room temperature to mild heating.

- Outcome: Conversion of ester intermediates to the free carboxylic acid.

- Yield: High, generally 90–95%.

Optional Deprotection and Purification

- Deprotection: If necessary, removal of protecting groups such as Boc can be achieved using trifluoroacetic acid (TFA) under mild acidic conditions.

- Purification: Column chromatography or recrystallization to achieve purity >97%.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP, DCM, RT, inert atmosphere | 85–92 | Protects pyrrolidine nitrogen |

| 2 | Alkylation | 4-iodobenzyl bromide, Pd(OAc)2, XPhos, Cs2CO3, DMF, 50–80°C | 70–80 | Introduces 4-iodobenzyl group |

| 3 | Hydrolysis | LiOH, H2O/MeOH, RT | 90–95 | Converts ester to acid |

| 4 | Deprotection (if needed) | TFA, DCM, RT | Variable | Removes Boc group if required |

- Stereochemical Integrity: Alkylation under palladium-catalyzed conditions preserves the (R)-configuration without racemization, critical for biological activity.

- Phase Transfer Catalysis: In some methods, strong bases such as sodium hydride or n-butyllithium are used to form alkoxides, which then react with alkylating agents in the presence of phase transfer catalysts (e.g., quaternary ammonium salts) to improve yields and selectivity.

- Catalytic Hydrogenation: For related pyrrolidine-2-carboxylic acid derivatives, catalytic hydrogenation of double bonds can yield cis isomers with high stereoselectivity, which may be relevant for analog synthesis.

- Purification: Column chromatography using silica gel and appropriate solvent gradients is standard to achieve high purity.

- Stability: The Boc protecting group is stable under neutral and basic conditions but can be cleaved under acidic conditions (e.g., TFA treatment).

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of Boc tert-butyl group (δ ~1.4 ppm) and aromatic protons of the 4-iodobenzyl moiety.

- HPLC: Reverse-phase HPLC with C18 columns and acidic mobile phases confirms purity >97%.

- Mass Spectrometry: Confirms molecular weight (431.3 g/mol).

- X-ray Crystallography: Used to confirm absolute stereochemistry and conformation.

| Parameter | Details |

|---|---|

| Starting Material | (R)-Pyrrolidine-2-carboxylic acid or derivatives |

| Boc Protection Agent | Di-tert-butyl dicarbonate (Boc2O) |

| Alkylating Agent | 4-Iodobenzyl bromide |

| Catalysts | Pd(OAc)2 with XPhos ligand |

| Base | Cs2CO3 or K2CO3 |

| Solvents | DCM, DMF, MeOH, H2O |

| Temperature Range | 0°C to 80°C |

| Reaction Atmosphere | Nitrogen or argon inert atmosphere |

| Typical Yields | 70–95% depending on step |

| Purification | Column chromatography, recrystallization |

The preparation of (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is well-established through multi-step synthetic routes involving Boc protection, palladium-catalyzed alkylation, and hydrolysis. The methods emphasize stereochemical control, high yields, and purity suitable for medicinal chemistry applications. Optimization of reaction conditions, choice of catalysts, and purification techniques are critical for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodinated benzyl group.

Reduction: Reduction reactions can target the carboxylic acid group or the iodinated benzyl group.

Substitution: The iodinated benzyl group is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and specificity.

Synthesis of Anticoagulants

One notable application is in the synthesis of anticoagulants, such as Eribaxaban, a direct factor Xa inhibitor used in preventing venous thromboembolism (VTE). The compound is utilized as a building block in the preparation of derivatives that exhibit high affinity for human factor Xa, making it a valuable asset in anticoagulant research .

Medicinal Chemistry

The compound's unique structural features contribute to its biological activity, particularly in the realm of drug design targeting specific biological pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives of this compound. For instance, certain derivatives have shown significant inhibitory effects against various cancer cell lines, including leukemia and central nervous system cancers. In vitro tests conducted by the National Cancer Institute revealed that specific modifications to the compound can enhance its cytotoxicity against cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid is crucial for optimizing its pharmacological properties.

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Tert-butoxycarbonyl group | Retained | Enhances solubility and stability |

| Iodobenzyl substituent | Varies (position and type) | Influences binding affinity and selectivity |

| Pyrrolidine ring | Altered stereochemistry | Affects biological activity and metabolic stability |

Synthesis of Derivatives

A study focusing on the synthesis of various derivatives highlighted how modifications to the iodophenyl substituent can lead to compounds with improved pharmacokinetic profiles. The derivatives were tested for their ability to inhibit cancer cell proliferation, with some showing promising results against multiple cancer types .

Clinical Implications

Research has indicated that compounds derived from this compound have potential applications in treating conditions such as thrombosis and certain types of cancer. Clinical trials are ongoing to evaluate their efficacy and safety profiles in human subjects .

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can mimic natural substrates of enzymes, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences among key analogs:

Key Structural Insights :

Physicochemical Properties :

- Solubility : The iodinated compound’s solubility in organic solvents (e.g., DCM, DMF) is comparable to its fluorinated analog but lower than methoxy-substituted derivatives due to iodine’s hydrophobicity .

- Stability : The Boc group remains stable under basic conditions, but the C–I bond is prone to hydrolysis under harsh acidic conditions, unlike the more robust C–F bond .

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-alpha-(4-iodobenzyl)-proline, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological implications, structure-activity relationships, and relevant case studies.

- Molecular Formula : C17H22INO4

- Molecular Weight : 431.27 g/mol

- CAS Number : 959576-49-9

- Purity : ≥ 97%

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-iodobenzyl moiety, which contribute to its biological activity by influencing receptor binding and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various receptors, particularly within the central nervous system. The presence of the iodophenyl group enhances lipophilicity and receptor affinity, potentially influencing neurotransmitter systems.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrrolidine structure can significantly alter biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Iodine substitution on benzyl group | Increases binding affinity to NMDA receptors |

| Variation of Boc group | Affects metabolic stability and solubility |

Studies have shown that compounds with similar structures exhibit varying degrees of antagonistic effects on glutamate receptors, which are critical in neurological pathways.

Case Studies

-

Antagonistic Effects on Glutamate Receptors :

A study demonstrated that derivatives of this compound exhibited selective antagonism towards NMDA and AMPA receptors. The iodobenzyl substitution was found to enhance selectivity, with certain derivatives showing Ki values in the low micromolar range . -

Potential Anti-Cancer Activity :

In vitro studies have suggested that this compound may enhance the efficacy of existing chemotherapeutic agents like sorafenib by modulating glutamate signaling pathways . -

Neuroprotective Properties :

Research has indicated that this compound may provide neuroprotection in models of excitotoxicity, suggesting its potential use in treating neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier (BBB) Permeability : Yes

- P-glycoprotein Substrate : Yes

These properties suggest that the compound could effectively penetrate the central nervous system, making it a candidate for neurological applications .

Q & A

Basic: What are the recommended methods for synthesizing (R)-1-(tert-Butoxycarbonyl)-2-(4-iodobenzyl)pyrrolidine-2-carboxylic acid?

Answer:

The synthesis typically involves multi-step reactions, including Boc protection, alkylation, and carboxylation. For example, analogous compounds (e.g., with 4-chlorobenzyl or phenethyl substituents) are synthesized via:

- Step 1: Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) under inert atmosphere .

- Step 2: Alkylation at the C2 position using a halogenated benzyl derivative (e.g., 4-iodobenzyl bromide) in the presence of a palladium catalyst .

- Step 3: Hydrolysis of esters to yield the carboxylic acid using lithium hydroxide (LiOH) in aqueous methanol .

Key Parameters:

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM | 85–92% | |

| Alkylation | Pd(OAc)₂, XPhos, Cs₂CO₃ | 70–80% | |

| Carboxylation | LiOH, H₂O/MeOH | 90–95% |

Basic: How should solubility and storage conditions be optimized for this compound?

Answer:

- Solubility: The compound is sparingly soluble in aqueous buffers. For in vitro studies, dissolve in DMSO (10 mM stock) with heating to 37°C and sonication .

- Storage:

Solubility Data (Analogous Compounds):

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥10 |

| Water | <0.1 |

| Ethanol | 2–3 |

Basic: What spectroscopic and crystallographic techniques are used for characterization?

Answer:

- NMR: Confirm stereochemistry and purity using ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl group) .

- X-ray Crystallography: Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement). For example, (2R,4R)-Boc analogs show bond lengths of 1.54 Å (C-N) and torsional angles <5° .

- HPLC: Purity >98% confirmed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced: How can conformational analysis be performed using X-ray crystallography?

Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement: Apply SHELXL-2018/3 with full-matrix least-squares methods. Key metrics:

- Example: The (2R,4R)-Boc analog crystallizes in the monoclinic P2₁ space group, with torsional angles confirming the (R)-configuration at C2 .

Advanced: What stability challenges arise under physiological conditions?

Answer:

- pH Sensitivity: The Boc group hydrolyzes under acidic conditions (pH <3). Monitor via LC-MS for degradation products (e.g., m/z 331.2 for deprotected pyrrolidine) .

- Thermal Stability: Decomposition occurs above 100°C. Store below -20°C for long-term stability .

Stability Data:

| Condition | Degradation Time (T₉₀) |

|---|---|

| pH 7.4, 37°C | >48 hours |

| pH 2.0, 37°C | <6 hours |

Advanced: What safety protocols are critical for handling this compound?

Answer:

- Hazards: Acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

- PPE: Use nitrile gloves, safety goggles, and fume hood. For powder handling, wear N95 respirators .

- First Aid: Rinse eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced: How does the 4-iodobenzyl substituent influence biological activity?

Answer:

- Role of Iodo Group: Enhances lipophilicity (logP +0.5 vs. 4-fluorobenzyl analog) and stabilizes halogen bonds in enzyme active sites (e.g., SARS-CoV-2 Mpro inhibition) .

- SAR Studies: Replacements (e.g., 4-Cl, 4-CF₃) reduce potency by 3–5-fold, highlighting the iodine’s electronic and steric advantages .

Advanced: How to resolve contradictions in crystallographic vs. solution-phase conformational data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.